molecular formula C16H10F3N3OS B257679 2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Katalognummer B257679
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: LGNXIZJJBBMYDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have a high level of selectivity for its target proteins, making it a promising candidate for further research and development.

Wirkmechanismus

TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TSK, which are all key proteins involved in the survival and proliferation of cancer cells. By blocking the activity of these proteins, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a high level of selectivity for its target proteins, minimizing the risk of off-target effects and reducing the potential for toxicity. This compound has also been shown to have good oral bioavailability, making it a promising candidate for further development as a cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its high level of selectivity for its target proteins, which makes it a promising candidate for further research and development. However, one limitation of this compound is that it may not be effective in all types of cancer, and further research is needed to determine its potential for treating specific types of cancer.

Zukünftige Richtungen

There are several potential future directions for research on TAK-659, including:
1. Further preclinical studies to determine the efficacy of this compound in treating different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in human patients.
3. Development of combination therapies that incorporate TAK-659 with other cancer treatments to improve patient outcomes.
4. Investigation of the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
5. Studies to determine the optimal dosage and administration schedule for TAK-659 in cancer patients.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile with potassium thioacetate in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, 2-(methylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, which is then reacted with cyanomethyl chloride to form the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has been shown to selectively inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK).

Eigenschaften

Produktname

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Molekularformel

C16H10F3N3OS

Molekulargewicht

349.3 g/mol

IUPAC-Name

2-(cyanomethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H10F3N3OS/c1-23-11-4-2-10(3-5-11)14-8-13(16(17,18)19)12(9-21)15(22-14)24-7-6-20/h2-5,8H,7H2,1H3

InChI-Schlüssel

LGNXIZJJBBMYDN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.